![molecular formula C26H21NO6S B2584771 [9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone CAS No. 866895-78-5](/img/structure/B2584771.png)
[9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone is a useful research compound. Its molecular formula is C26H21NO6S and its molecular weight is 475.52. The purity is usually 95%.
BenchChem offers high-quality [9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- A novel approach in organic synthesis involves the electrochemical generation of quinone intermediates from phenolic precursors. These intermediates can further react with amino alcohols to produce benzoxazine derivatives with potential antioxidative properties (Largeron & Fleury, 1998).
- The synthesis of quinoline derivatives has been explored, demonstrating the versatility of sulfonyl groups as protective groups in the synthesis of complex molecules (Mizuno et al., 2006).
Medicinal Chemistry and Pharmacology
- Quinoline derivatives containing the phenylaminosulfanyl moiety have shown potent anticancer activities against several human cancer cell lines, highlighting the potential of these compounds in cancer therapy. Notably, these compounds exhibit low toxicity in normal human kidney cells, suggesting a favorable therapeutic index (Ravichandiran et al., 2019).
- The induction of phase II enzymes, such as quinone reductase, by compounds isolated from natural sources, underscores the potential of quinoline derivatives in cancer chemoprevention and the enhancement of cellular detoxification mechanisms (Jang et al., 2002).
Chemical Biology
- Novel addition reactions of sulfoxides and sulfones have been investigated, which may serve as models for understanding the inhibition of key biological enzymes, such as acetylcholinesterase. This research could provide insights into the development of new therapeutic agents for diseases where enzyme inhibition is beneficial (Gorder et al., 1985).
properties
IUPAC Name |
[9-(4-ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6S/c1-2-31-18-8-10-19(11-9-18)34(29,30)26-20-14-23-24(33-13-12-32-23)15-22(20)27-16-21(26)25(28)17-6-4-3-5-7-17/h3-11,14-16H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSLHBEOYRVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.